molecular formula C20H28ClNO2 B12715121 4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- CAS No. 110345-60-3

4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)-

Cat. No.: B12715121
CAS No.: 110345-60-3
M. Wt: 349.9 g/mol
InChI Key: PXCBCNQBYIAUHB-MTNAZVQPSA-N
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Description

4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- is a complex organic compound with a unique structure It belongs to the quinolinol family, characterized by a quinoline backbone with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- involves multiple steps. The starting materials typically include quinoline derivatives, which undergo a series of reactions such as hydrogenation, alkylation, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various substituents can be introduced into the quinoline ring through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while reduction can produce fully hydrogenated quinoline compounds.

Scientific Research Applications

4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Quinolinol, 4-ethyldecahydro-1,2-dimethyl-, (2-alpha,4-alpha,4a-beta,8a-alpha)-
  • 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, (2-alpha,4-beta,4a-alpha,8a-beta)-

Uniqueness

Compared to similar compounds, 4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- stands out due to its unique substituents and the specific configuration of its quinoline backbone

Properties

CAS No.

110345-60-3

Molecular Formula

C20H28ClNO2

Molecular Weight

349.9 g/mol

IUPAC Name

[(2R,4R,4aS,8aS)-4-ethenyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-yl] benzoate;hydrochloride

InChI

InChI=1S/C20H27NO2.ClH/c1-4-20(23-19(22)16-10-6-5-7-11-16)14-15(2)21(3)18-13-9-8-12-17(18)20;/h4-7,10-11,15,17-18H,1,8-9,12-14H2,2-3H3;1H/t15-,17+,18+,20+;/m1./s1

InChI Key

PXCBCNQBYIAUHB-MTNAZVQPSA-N

Isomeric SMILES

C[C@@H]1C[C@]([C@H]2CCCC[C@@H]2N1C)(C=C)OC(=O)C3=CC=CC=C3.Cl

Canonical SMILES

CC1CC(C2CCCCC2N1C)(C=C)OC(=O)C3=CC=CC=C3.Cl

Origin of Product

United States

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